ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate
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Description
Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11648630 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate, also known as DSSO crosslinker, is proteins, specifically the amine groups in lysine residues . This compound is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
Mode of Action
DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein-protein interactions. By crosslinking proteins, DSSO can help elucidate the structure and function of protein complexes .
Pharmacokinetics
It is known that the compound is membrane-permeable . This allows it to penetrate cells and interact with intracellular proteins. The impact of these properties on bioavailability is currently unknown.
Result of Action
The result of DSSO crosslinker’s action is the formation of crosslinks between proteins, which can then be analyzed using mass spectrometry . This provides valuable information about protein-protein interactions, structural dynamics of protein complexes, and potential drug targets .
Action Environment
The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . The pH of the environment may also affect the reactivity of the NHS esters.
Properties
IUPAC Name |
ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-2-29-22(28)20-19(15-8-3-4-9-16(15)30-20)23-21(27)13-6-5-7-14(12-13)24-17(25)10-11-18(24)26/h3-9,12H,2,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENPBDGOASAHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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